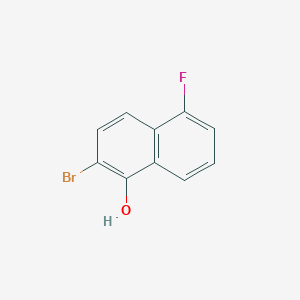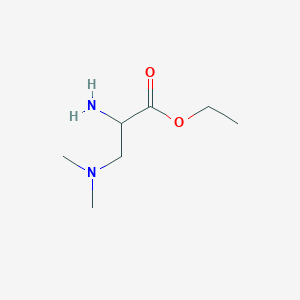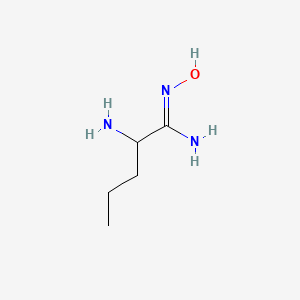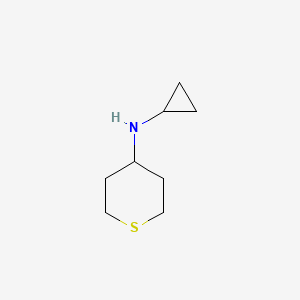![molecular formula C9H9FO2 B15274600 [3-(3-Fluorophenyl)oxiran-2-YL]methanol](/img/structure/B15274600.png)
[3-(3-Fluorophenyl)oxiran-2-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Fluorophenyl)oxiran-2-YL]methanol: is an organic compound with the molecular formula C₉H₉FO₂ It is characterized by the presence of an oxirane ring (epoxide) attached to a fluorophenyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)oxiran-2-YL]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-(3-Fluorophenyl)propene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA) , under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(3-Fluorophenyl)oxiran-2-YL]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using agents like or .
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives. Reagents such as or are commonly used.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms involving epoxides and fluorinated compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays to study enzyme interactions with epoxide-containing substrates.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
- Studied for its potential therapeutic effects in various disease models.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins with unique properties.
Mecanismo De Acción
The mechanism of action of [3-(3-Fluorophenyl)oxiran-2-YL]methanol involves its interaction with biological molecules through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to various biological effects. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
- [3-(4-Fluorophenyl)oxiran-2-YL]methanol
- [3-(3-Chlorophenyl)oxiran-2-YL]methanol
- [3-(3-Bromophenyl)oxiran-2-YL]methanol
Comparison:
- [3-(3-Fluorophenyl)oxiran-2-YL]methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs.
- The fluorinated compound often exhibits higher stability and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
[3-(3-fluorophenyl)oxiran-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-3-1-2-6(4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMCNZBHIWYKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(O2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)

![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
amine](/img/structure/B15274538.png)
![5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B15274544.png)
![2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B15274551.png)
![2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15274553.png)

![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)
![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
amine](/img/structure/B15274584.png)

